molecular formula C4H5FN2S B1439286 5-Fluoro-4-methyl-1,3-thiazol-2-amine CAS No. 947179-49-9

5-Fluoro-4-methyl-1,3-thiazol-2-amine

Cat. No. B1439286
M. Wt: 132.16 g/mol
InChI Key: QBDZOLWTYRZKBV-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-1,3-thiazol-2-amine is a chemical compound with the empirical formula C4H5FN2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of 5-Fluoro-4-methyl-1,3-thiazol-2-amine is 132.16 . The SMILES string representation of its structure is CC1=C(SC(N)=N1)F .


Physical And Chemical Properties Analysis

5-Fluoro-4-methyl-1,3-thiazol-2-amine is a solid substance . It has a molecular weight of 132.16 . The compound’s InChI key is QBDZOLWTYRZKBV-UHFFFAOYSA-N .

Scientific Research Applications

Antiviral Activity

  • Application Summary : Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application : The specific compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Results : This compound had an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Antimicrobial Activity

  • Application Summary : Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .

Antidepressant Activity

  • Application Summary : Certain compounds containing similar structures have been used in the development of antidepressant drugs .

Anti-inflammatory Activity

  • Application Summary : 2-aminothiazole scaffold, a structure similar to the one , has been found to have anti-inflammatory properties .

Anxiety Treatment

  • Application Summary : A compound with a similar structure, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride, has been investigated for its effects in a variety of rodent models of anxiety .
  • Methods of Application : The compound was tested in conflict procedures (punished drinking and 4-plate), exploration models (elevated plus-maze and light/dark), a fear/anxiety defense test battery, and several procedures based on stress-induced changes in physiological (isolation-induced hyperthermia and tail pinch-induced cortical norepinephrine release) or behavioral (social defeat-induced anxiety, maternal separation-induced vocalization) parameters .

Analgesic Activity

  • Application Summary : Thiazole derivatives have been found to have analgesic (pain-relieving) properties .
  • Results : Among the tested compounds, a certain compound showed significant analgesic and anti-inflammatory activities .

Antihypertensive Activity

  • Application Summary : Thiazoles have been found to have antihypertensive properties, which means they can be used to treat high blood pressure .

Antischizophrenia Activity

  • Application Summary : Certain thiazole derivatives have been found to have antischizophrenia properties, which means they can be used to treat schizophrenia .

Safety And Hazards

5-Fluoro-4-methyl-1,3-thiazol-2-amine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 / toxic compound or compound which causes chronic effects .

properties

IUPAC Name

5-fluoro-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDZOLWTYRZKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methyl-1,3-thiazol-2-amine

CAS RN

947179-49-9
Record name 5-fluoro-4-methyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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